molecular formula C7H10O4 B14625379 3-Furanacetic acid, tetrahydro-2-oxo-, methyl ester CAS No. 54405-62-8

3-Furanacetic acid, tetrahydro-2-oxo-, methyl ester

Cat. No.: B14625379
CAS No.: 54405-62-8
M. Wt: 158.15 g/mol
InChI Key: ULOWAAFIHMAPLX-UHFFFAOYSA-N
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Description

3-Furanacetic acid, tetrahydro-2-oxo-, methyl ester is an organic compound with the molecular formula C7H12O3 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a tetrahydrofuran ring with an acetic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furanacetic acid, tetrahydro-2-oxo-, methyl ester typically involves the esterification of 3-Furanacetic acid, tetrahydro-2-oxo- with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. Additionally, the purification of the product may involve distillation or crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Furanacetic acid, tetrahydro-2-oxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

3-Furanacetic acid, tetrahydro-2-oxo-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Furanacetic acid, tetrahydro-2-oxo-, methyl ester involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial for the compound’s metabolism and its subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydro-5-oxo-2-furanacetic acid
  • 3-Furanacetic acid, tetrahydro-2-oxo-, ethyl ester
  • 3-Oxo-octanoic acid (2-oxo-tetrahydro-furan-3-yl)-amide

Uniqueness

3-Furanacetic acid, tetrahydro-2-oxo-, methyl ester is unique due to its specific ester group and the presence of a tetrahydrofuran ring

Properties

CAS No.

54405-62-8

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl 2-(2-oxooxolan-3-yl)acetate

InChI

InChI=1S/C7H10O4/c1-10-6(8)4-5-2-3-11-7(5)9/h5H,2-4H2,1H3

InChI Key

ULOWAAFIHMAPLX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCOC1=O

Origin of Product

United States

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